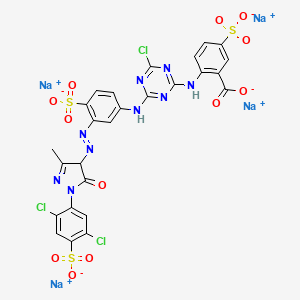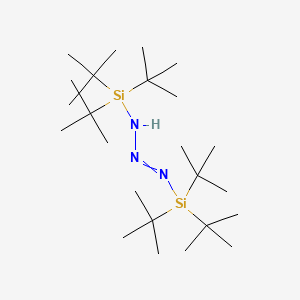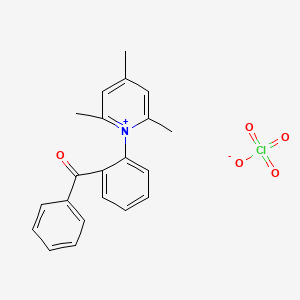
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound with a unique structure that combines a benzoyl group, a phenyl ring, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-benzoylphenyl derivatives with 2,4,6-trimethylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the pyridinium ion. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl derivatives: Compounds like benzoyl chloride and benzoyl peroxide share the benzoyl group but differ in their overall structure and reactivity.
Pyridinium salts: Similar compounds include various pyridinium salts, which have different substituents on the pyridine ring and exhibit different chemical and biological properties.
Uniqueness
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of a benzoyl group, a phenyl ring, and a pyridinium ion.
Propiedades
Número CAS |
90018-22-7 |
|---|---|
Fórmula molecular |
C21H20ClNO5 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
phenyl-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]methanone;perchlorate |
InChI |
InChI=1S/C21H20NO.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-12-8-7-11-19(20)21(23)18-9-5-4-6-10-18;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WUVRZOIMBMORRB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


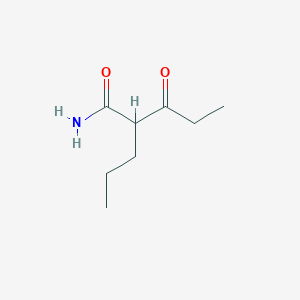
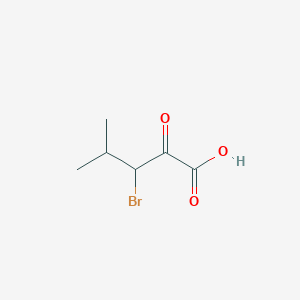




![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
